Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Ethyl 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethyl carboxylate (-COOEt) moiety at the 2-position. Such derivatives are frequently explored in medicinal chemistry for kinase inhibition and as intermediates in synthesizing pharmaceuticals like proton pump inhibitors .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl carboxylate contributes to solubility in organic solvents, facilitating synthetic modifications. Crystallographic studies using programs like SHELXL have confirmed its planar aromatic system and hydrogen-bonding capabilities, critical for molecular interactions in drug design .
Properties
Molecular Formula |
C10H8F3N3O2 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-15-6-3-5(10(11,12)13)4-14-7(6)16-8/h3-4H,2H2,1H3,(H,14,15,16) |
InChI Key |
SCXZHSPLJZRLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl trifluoroacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance metabolic stability and electrophilic reactivity, making these compounds suitable for covalent kinase inhibitors .
- Bulkier Substituents (e.g., phenoxy): Improve target selectivity but may reduce solubility, necessitating formulation optimization .
- Thiol (-SH) and Methoxy (-OCH₃) Groups : Found in proton pump inhibitors like Tautoprazole, these groups facilitate acid-catalyzed activation in the stomach .
Computational and Analytical Insights
- Density Functional Theory (DFT) : Predicts the electron-deficient nature of the -CF₃ group, aligning with experimental reactivity in nucleophilic substitution reactions .
- Crystallography (SHELXL) : Confirms planar geometry and intermolecular hydrogen bonding between carboxylate oxygens and NH groups, critical for crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
